Coumarin 106 chemical structure and properties
Coumarin 106 chemical structure and properties
An In-depth Technical Guide to Coumarin 106: Structure, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Coumarin 106, also identified as Coumarin 478, is a rigidized 7-aminocoumarin derivative known for its utility as a dipolar laser dye and its notable biological activity.[1][2] Its pentacyclic structure imparts high fluorescence efficiency, making it a valuable tool in various spectroscopic applications. Furthermore, Coumarin 106 has been identified as a mixed-type inhibitor of acetylcholinesterase (AChE) and a moderate inhibitor of butyrylcholinesterase (BChE), suggesting its potential as a lead molecule in the development of therapeutic agents for neurodegenerative diseases.[1][3] This document provides a comprehensive technical overview of its chemical structure, physicochemical and photophysical properties, and detailed protocols for its characterization.
Chemical Structure and Identification
The unique photophysical properties of Coumarin 106 are a direct result of its rigid, fused-ring structure, which minimizes non-radiative decay pathways.
Caption: Chemical structure of Coumarin 106 (2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one).
Table 1: Chemical Identifiers for Coumarin 106
| Identifier | Value |
| CAS Number | 41175-45-5 |
| IUPAC Name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[4][5][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one |
| Synonyms | Coumarin 478 |
| Molecular Formula | C₁₈H₁₉NO₂ |
| SMILES | O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C1CCC5 |
| InChIKey | LLSRPENMALNOFW-UHFFFAOYSA-N |
Physicochemical and Biological Properties
Table 2: Physicochemical Properties of Coumarin 106
| Property | Value |
| Molecular Weight | 281.35 g/mol |
| Appearance | Light green to green solid |
| Purity | Typically ≥98% |
| Solubility | DMSO: ≥ 25 mg/mL (88.86 mM). Coumarins are generally soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[7][8] |
| Storage Conditions | Solid: 4°C, sealed, away from moisture and light. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. |
Table 3: Biological Properties of Coumarin 106
| Property | Value | Reference(s) |
| Primary Biological Target | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | [3] |
| AChE Inhibition | pIC₅₀ = 4.97; Kᵢ = 2.36 µM (Mixed-type inhibition) | [3] |
| BChE Inhibition | pIC₅₀ = 4.56 | [3] |
| Cytotoxicity | Found to be non-toxic in Caco-2 cells | [3] |
Photophysical Characteristics
Coumarin 106 is an efficient fluorophore. Its absorption and emission characteristics are subject to solvatochromic shifts, a common feature of coumarin dyes where the wavelengths of maximum absorption and emission change with the polarity of the solvent.[9][10]
Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in absorption and emission.
Table 4: Photophysical Properties of Coumarin 106
| Property | Value | Conditions |
| Fluorescence Quantum Yield (Φ_F) | ~0.74 | In Poly(vinyl alcohol) (PVA) film |
| Fluorescence Lifetime (τ_F) | ~5 ns | In Poly(vinyl alcohol) (PVA) film |
| General Solvatochromism | Aminocoumarins typically exhibit a bathochromic (red) shift in emission spectra with increasing solvent polarity.[9] | Varies with solvent |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization and application of Coumarin 106.
Synthesis of Coumarin Derivatives (General Protocol)
While a specific protocol for Coumarin 106 is not detailed in the surveyed literature, the Pechmann condensation is a standard and widely applicable method for the synthesis of 7-hydroxycoumarin derivatives, which are precursors to or structurally related to Coumarin 106.[11][12]
Reaction: Pechmann Condensation of a Phenol with a β-Ketoester.
Materials:
-
Resorcinol (or other substituted phenol)
-
Ethyl acetoacetate (or other β-ketoester)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethanol (for recrystallization)
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.
Procedure:
-
Place concentrated sulfuric acid in a round-bottom flask and cool it to below 5°C in an ice bath with stirring.
-
Separately, prepare a solution of resorcinol and ethyl acetoacetate.
-
Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 12-18 hours).
-
Pour the reaction mixture slowly into a beaker of crushed ice with stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.
Protocol: Measurement of Acetylcholinesterase (AChE) Inhibition
The inhibitory activity of Coumarin 106 on AChE can be quantified using a colorimetric assay based on the Ellman's reaction.[5][13]
Caption: Experimental workflow for the AChE inhibition assay using the Ellman's method.
Materials:
-
96-well microtiter plates
-
Multilabel plate reader
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8, containing 0.1 M NaCl and 0.02 M MgCl₂·6H₂O)
-
Coumarin 106
-
Physostigmine or Donepezil (positive control)
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI (15 mM), DTNB (3 mM), AChE (e.g., 0.22 U/mL), and the test compound (Coumarin 106) in appropriate solvents.
-
Assay Setup: In each well of a 96-well plate, add the following in order:
-
125 µL of DTNB solution.
-
25 µL of ATCI solution.
-
50 µL of Tris-HCl buffer.
-
25 µL of the Coumarin 106 solution at various concentrations (or solvent for control wells).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Reaction Initiation: Add 25 µL of the AChE solution to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time (e.g., every minute for 8-10 minutes). The rate of color change is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of Coumarin 106 relative to the control (solvent-only) wells. The IC₅₀ value can then be determined by plotting percent inhibition versus inhibitor concentration.
Protocol: Measurement of Relative Fluorescence Quantum Yield (Φ_F)
The Φ_F of Coumarin 106 can be determined relative to a well-characterized fluorescence standard.[1][4]
Principle: The quantum yield of a sample (Φ_s) is calculated relative to a standard (Φ_r) using the integrated fluorescence intensities (I), absorbances (A), and solvent refractive indices (n) of the sample (s) and reference (r):
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or another coumarin with a known quantum yield in the chosen solvent)
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both Coumarin 106 and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Analysis: Plot the integrated fluorescence intensity versus absorbance for both the Coumarin 106 and the standard solutions. Both plots should yield a straight line through the origin.
-
Calculation: The slope (gradient) of each line represents I/A. Calculate the quantum yield of Coumarin 106 using the equation above. If the same solvent is used, the refractive index term (n_s²/n_r²) equals 1.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ovid.com [ovid.com]
- 6. Coumarin CAS#: 91-64-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Coumarins | PPT [slideshare.net]
- 13. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
